molecular formula C17H16N2O3 B5852678 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5852678
M. Wt: 296.32 g/mol
InChI Key: CXSXJTCOBFVRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the 1980s and has since been the subject of numerous scientific investigations. In

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer models, including melanoma, lung cancer, and prostate cancer. 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has also been investigated for its potential as an immunomodulatory agent, as it has been shown to stimulate the production of cytokines and chemokines that activate the immune system.

Mechanism of Action

The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for detecting viral and bacterial DNA, and activating the immune system to fight off infections. 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to activate this pathway in cancer cells, leading to the production of cytokines and chemokines that induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to induce tumor necrosis and inhibit angiogenesis in various cancer models. It has also been shown to stimulate the production of cytokines and chemokines that activate the immune system. In addition, 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is that it has been extensively studied for its potential as an anti-cancer agent, and there is a large body of literature on its effects in various cancer models. However, one limitation of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of more potent and selective STING agonists, which could potentially be used as anti-cancer agents. Another area of interest is the investigation of the immunomodulatory effects of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, and its potential use in the treatment of autoimmune diseases. Finally, there is also interest in the development of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole analogs with improved pharmacokinetic properties, which could potentially be used as therapeutic agents.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and 2-methylphenylhydrazine to form the corresponding hydrazone. This is followed by a cyclization reaction using phosphorous oxychloride to form the oxadiazole ring. The final step involves the oxidation of the methyl group using potassium permanganate to yield 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-6-4-5-7-13(11)17-18-16(19-22-17)12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSXJTCOBFVRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.